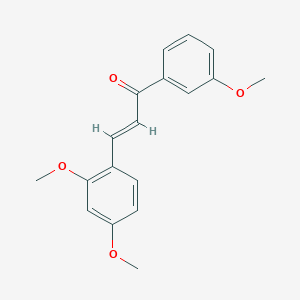
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is a synthetic organic compound that belongs to the chalcone family. DMPM has been studied for its potential therapeutic properties due to its unique molecular structure.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Biological Properties
Compounds with a structure similar to "(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one" have been synthesized and assessed for their antioxidant activities. For example, studies on 2'-aminochalcone derivatives have shown that certain configurations can exhibit strong antioxidant activities, attributed to their structural features such as methoxy- and hydroxyl substitutions. These compounds were characterized using various spectroscopic methods and their biological properties, including antioxidant activity, were tested in vitro through DPPH tests and superoxide dismutase mimetic activity assessments (Sulpizio, Roller, Giester, & Rompel, 2016).
Crystal Structure and Molecular Geometry
The crystal structure and molecular geometry of compounds bearing resemblance to "(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one" have been explored. These studies provide insights into the planar geometry of the molecules and their interactions at the molecular level. Research on molecules like 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine reveals the dihedral angles between the planes of the benzene rings and the central 2-aminopyrimidine ring, showcasing how structural variations can impact molecular interactions and stability (Koh & Lee, 2018).
Emission Properties and Chromic Effects
The study of emission properties and chromic effects in compounds with dimethoxyphenyl groups has led to findings on multiple chromisms including mechano-, thermo-, and chronochromism. These studies are crucial for understanding the potential applications of such compounds in material sciences, particularly in the development of responsive materials that change properties in response to external stimuli. For instance, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits various chromic effects and solid-state emissions that can be manipulated by external stimuli, indicating potential applications in smart materials and sensors (Galer, Korošec, Vidmar, & Šket, 2014).
Synthetic Applications and Chemical Reactions
The synthetic applications and chemical reactions involving compounds similar to "(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one" highlight their utility in creating complex chemical structures. Research on selective methoxy ether cleavage followed by selective acylation demonstrates the versatility of these compounds in organic synthesis, paving the way for the development of new chemical entities with potential pharmaceutical applications (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012).
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-6-4-5-14(11-15)17(19)10-8-13-7-9-16(21-2)12-18(13)22-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCOZZGFVGJAQR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)
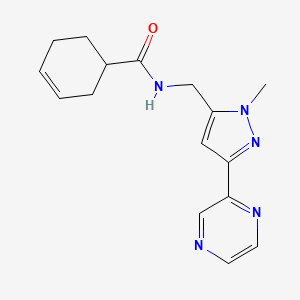
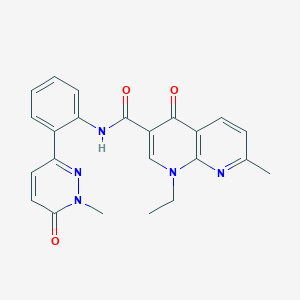
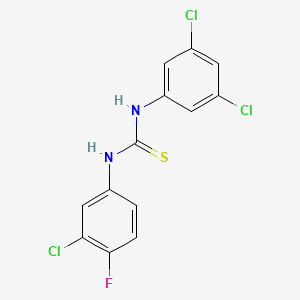

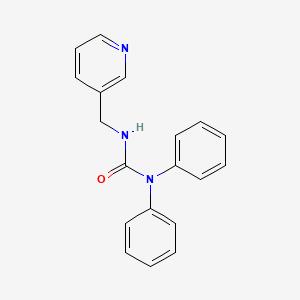
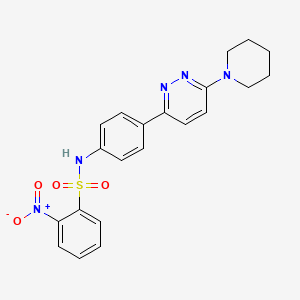
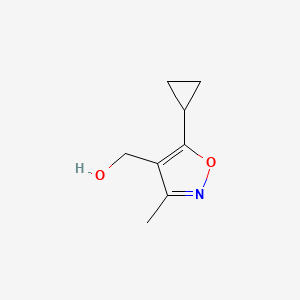
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)
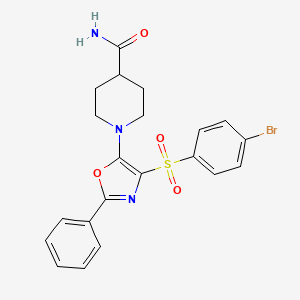
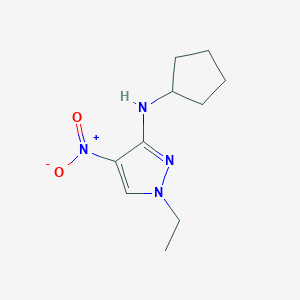
![7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide](/img/structure/B2882776.png)
![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)